Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components including a lithium atom, a fluorine atom, a tetrahydropyran ring, and a benzimidazole ring. Tetrahydropyran is a six-membered ring with one oxygen atom . Benzimidazole is a fused aromatic ring containing a benzene and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring and the benzimidazole ring would contribute to the rigidity of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific functional groups present. For example, the benzimidazole ring might undergo electrophilic substitution reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the lithium atom might make it reactive with water .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: PDE10A Inhibition
This compound has been identified as a potential inhibitor of phosphodiesterase (PDE) 10A , an enzyme expressed in striatal medium spiny neurons . PDE10A plays a crucial role in modulating neuronal activity through the regulation of cAMP and cGMP levels. Inhibition of PDE10A is considered a promising therapeutic approach for treating psychotic disorders such as schizophrenia. The compound’s ability to inhibit PDE10A could lead to the development of new medications for these conditions.
Organic Synthesis: Tetrahydropyran Derivatives
The tetrahydro-2H-pyran moiety within the compound is a valuable structural element in organic synthesis . It can be used to create various tetrahydropyran derivatives, which are important intermediates in the synthesis of numerous organic compounds, including pharmaceuticals and fragrant molecules.
Histone Deacetylase (HDAC) Inhibitor Synthesis
Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate may be utilized in the synthesis of potential HDAC inhibitors . HDACs are enzymes that remove acetyl groups from histone proteins, and their inhibition can lead to altered gene expression. HDAC inhibitors are being explored for their therapeutic potential in cancer treatment and other diseases.
Drug Chemistry: Amine Nucleophilicity
The compound’s structure allows for the exploitation of amine nucleophilicity in drug chemistry. It can be used to construct amide bonds or link the molecule’s framework to biologically active molecules, thus serving as an intermediate in medicinal chemistry and organic synthesis .
Neurological Research: Brain Penetration Optimization
Research has indicated that modifications to the compound’s structure can improve its brain penetration . This is crucial for the development of central nervous system (CNS) drugs, as effective brain penetration is often a significant challenge in drug design.
Chemical Biology: Signal Transduction Studies
The compound’s influence on PDE10A suggests it could be used in signal transduction studies to understand the role of cAMP and cGMP in neuronal activity . This can provide insights into the molecular mechanisms underlying various neurological disorders.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
lithium;7-fluoro-1-(oxan-4-yl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3.Li/c14-9-2-1-3-10-11(9)16(12(15-10)13(17)18)8-4-6-19-7-5-8;/h1-3,8H,4-7H2,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYDDZMTGOZEG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1N2C3=C(C=CC=C3F)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FLiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.